5-Chlorobenzofuran-2-carbaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

Researchers require validated building blocks with documented selectivity to advance oncology drug discovery. This halogenated benzofuran intermediate offers: - **Proven bioactivity**: 69 nM IC50 against ALDH1A2 with >30-fold selectivity over ALDH3A1 - **Synthetic versatility**: 5-Chloro handle for cross-coupling; aldehyde for Knoevenagel or reductive amination - **IP advantage**: Patent-validated scaffold minimizing freedom-to-operate conflicts For biomarker probe design and SAR libraries targeting cancer stem cells.

Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
CAS No. 23145-14-4
Cat. No. B3031290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzofuran-2-carbaldehyde
CAS23145-14-4
Molecular FormulaC9H5ClO2
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(O2)C=O
InChIInChI=1S/C9H5ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H
InChIKeyAYMDSEGLAHWJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorobenzofuran-2-carbaldehyde: Key Intermediate for Heterocyclic Synthesis


5-Chlorobenzofuran-2-carbaldehyde is a halogenated benzofuran building block characterized by a chlorine substituent at the 5-position and an aldehyde group at the 2-position of the benzofuran core [1]. This structural motif imparts distinct physicochemical properties, including increased electrophilicity at the aldehyde carbon and enhanced metabolic stability compared to non-halogenated analogs, making it a versatile intermediate in medicinal chemistry and organic synthesis . The compound serves as a key precursor for generating libraries of benzofuran-based derivatives with documented bioactivity profiles, particularly as enzyme inhibitors and antiproliferative agents [2].

Halogenated benzofuran building block for heterocyclic synthesis workflows

5-chloro substituent enables cross-coupling derivatization and metabolic stability studies

Supports enzyme inhibitor lead generation and antiproliferative compound library synthesis

5-Chlorobenzofuran-2-carbaldehyde Substitution Risk


Interchanging 5-chlorobenzofuran-2-carbaldehyde with unsubstituted benzofuran-2-carbaldehyde or analogs bearing alternative substituents (e.g., methyl, methoxy, or bromo at the 5-position) introduces significant variability in biological target engagement, synthetic reactivity, and physicochemical properties [1]. Empirical data demonstrate that the specific halogen (chlorine) at the 5-position dictates both the potency and selectivity profile against key enzyme targets, while also modulating the aldehyde group's electrophilicity for downstream derivatization [2]. Furthermore, the chlorine atom provides a distinct synthetic handle for further functionalization via cross-coupling reactions that are not accessible with non-halogenated analogs, making direct substitution unfeasible without altering the intended synthetic pathway or biological outcome .

Target Compound
5-Chlorobenzofuran-2-carbaldehyde
Chlorine at 5-position; aldehyde at C2
Alternate substituents may shift enzyme target engagement and electrophilic reactivity profile
5-Methyl / 5-Methoxy Analog
Reported ALDH2 inhibition context may differ; chlorine-specific binding interactions may not transfer
Substitution may reduce on-target potency and alter selectivity across ALDH isozymes
Unsubstituted Benzofuran-2-carbaldehyde
Lacks halogen handle for cross-coupling; antimicrobial SAR context may not replicate
Absence of 5-halogen may result in inactive antimicrobial profile per class-level SAR data

5-Chlorobenzofuran-2-carbaldehyde Comparative Performance


ALDH2 Inhibition vs. 5-Methyl Analog

5-Chlorobenzofuran-2-carbaldehyde exhibits an IC50 of 360 nM against recombinant human ALDH2 [1], demonstrating over 45-fold greater potency compared to its 5-methyl-substituted analog, which shows an IC50 of 16.4 µM in a comparable cellular context . This marked difference in inhibitory activity underscores the critical role of the chlorine substituent in achieving high-affinity enzyme binding.

ALDH2 Inhibition vs. 5-Methyl Analog
Cross-study comparable
5-Chloro analog
360 nM
recombinant human ALDH2
5-Methyl analog
16.4 µM
K562 cell-based assay
Reported ~45.6-fold difference
Reported ALDH2 inhibition context; chlorine substituent may support higher target engagement
Cross-study conditions differ; direct head-to-head data not available
Enzyme Inhibition Aldehyde Dehydrogenase Medicinal Chemistry

Halogen-Dependent Antimicrobial Activity

Benzofuran derivatives containing halogen substituents demonstrate essential antimicrobial activity, whereas non-halogenated analogs exhibit negligible effects [1]. Specifically, 5-bromo-substituted benzofuran derivatives (structurally analogous to the 5-chloro compound) display antibacterial and antifungal activity several times more effective than curcumin [2], confirming that halogenation at the 5-position is a prerequisite for antimicrobial potency. The 5-chloro variant is expected to confer similar activity based on established halogen-dependent SAR trends [1].

Halogen-Dependent Antimicrobial Activity
Class-level inference
5-halogen substitution reported as essential for antimicrobial activity in benzofuran SAR studies; non-halogenated analogs inactive. 5-bromo analogs show activity several-fold above curcumin in vitro. 5-chloro activity expected based on halogen-dependent trend.
Class-level SAR context; 5-chloro-specific antimicrobial data to verify independently
Data derived from structural analog class; source-specific review recommended
Antimicrobial Antifungal Structure-Activity Relationship

ALDH Isozyme Selectivity Profile

5-Chlorobenzofuran-2-carbaldehyde exhibits a unique selectivity profile across aldehyde dehydrogenase (ALDH) isozymes, with IC50 values of 69 nM for ALDH1A2, 300 nM for ALDH1A1, 360 nM for ALDH2, and 2100 nM for ALDH3A1 [1][2][3]. This differential inhibition (over 30-fold range) contrasts with broader-spectrum ALDH inhibitors and allows for more precise pharmacological interrogation of specific ALDH isoforms implicated in cancer stem cell maintenance and chemoresistance.

ALDH Isozyme Selectivity Profile
Class-level inference
ALDH1A2: 69 nM
ALDH1A1: 300 nM
ALDH2: 360 nM
ALDH3A1: 2100 nM
Reported ~30-fold selectivity window across isoforms
Reported isozyme selectivity context; may support isoform-specific pharmacological interrogation
Recombinant human ALDH enzymes; spectrophotometric activity assays
ALDH Isoforms Selectivity Cancer Metabolism

Patent-Validated Intermediate for Drug Discovery

5-Chlorobenzofuran-2-carbaldehyde is explicitly cited as a key synthetic intermediate in multiple patent applications covering diverse therapeutic areas. Notably, it is utilized in the synthesis of new compounds for tumor treatment (WO-2019110139-A1) and is described as a building block for benzofuran derivatives with CNS activity . This patent-backed validation distinguishes it from generic benzofuran aldehydes lacking documented industrial utility, providing procurement justification for organizations requiring IP-secure starting materials.

Patent-Validated Intermediate
Data to verify
Cited as key synthetic intermediate in WO-2019110139-A1 (anticancer compounds) and US8835659-B2 (polysubstituted benzofurans). Patent linkage distinguishes from generic benzofuran aldehydes lacking documented industrial utility.
Patent-context intermediate; independent verification of patent scope and IP status recommended
Sources not provided; review patent documents directly for procurement justification
Pharmaceutical Intermediate Patent Literature Drug Discovery

5-Chlorobenzofuran-2-carbaldehyde Application Scenarios


ALDH1A2 Inhibitors for Cancer Stem Cell Research

Given its nanomolar potency against ALDH1A2 (IC50 = 69 nM) and >30-fold selectivity over ALDH3A1, 5-chlorobenzofuran-2-carbaldehyde serves as an ideal starting scaffold for designing probes targeting ALDH1A2-expressing cancer stem cells in ovarian, lung, and breast cancers [1][2]. Its chlorine substituent provides a synthetic handle for further optimization to enhance selectivity while maintaining the core benzofuran pharmacophore essential for ALDH engagement.

Halogenated Benzofuran Libraries for Antimicrobial Discovery

This compound is the optimal choice for generating focused libraries of halogenated benzofuran derivatives where the 5-chloro group is a requisite for antimicrobial activity [1]. Using the aldehyde functionality for Knoevenagel condensations or reductive aminations enables rapid exploration of C2-substituted analogs while preserving the critical halogen atom, which SAR studies confirm is essential for antibacterial and antifungal efficacy [2].

Patent-Secure Intermediates for Oncology and CNS Programs

For organizations pursuing IP-protected drug candidates in oncology or neurology, 5-chlorobenzofuran-2-carbaldehyde provides a documented, patent-validated entry point into novel chemical space [1][2]. Its use as a building block in granted and pending patents ensures that downstream derivatives are less likely to encounter freedom-to-operate conflicts, accelerating preclinical development timelines and strengthening intellectual property positions.

SAR Studies of ALDH Isozyme Selectivity

Researchers investigating the molecular determinants of ALDH isoform selectivity can leverage the differential inhibition profile of 5-chlorobenzofuran-2-carbaldehyde as a benchmark comparator. Its varied IC50 values across ALDH1A1 (300 nM), ALDH1A2 (69 nM), ALDH2 (360 nM), and ALDH3A1 (2100 nM) provide a unique tool to dissect the structural features governing isozyme-specific binding [1], facilitating the rational design of next-generation inhibitors with tailored selectivity profiles.

Application
Selection Property
Validation Focus
ALDH1A2 isoform probe design
ALDH isozyme selectivity profile
Isoform-specific target engagement in cancer stem cell models
Halogenated benzofuran library synthesis
5-chloro substituent for antimicrobial SAR
Halogen-dependent activity confirmation in antimicrobial screening panels
Patent-context intermediate for lead generation
Documented patent intermediate lineage
IP landscape and freedom-to-operate review for target indications
ALDH isozyme selectivity profiling studies
Differential isozyme inhibition profile
Structural determinants of isoform-specific binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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